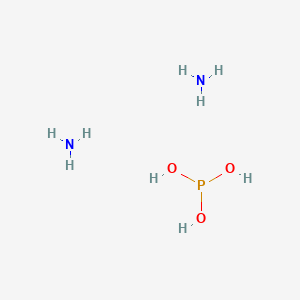
Phosphorous acid, diammonia salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium phosphite is an inorganic compound with the chemical formula (NH₄)₂HPO₃ . It is a salt derived from phosphorous acid and ammonia. This compound is known for its applications in agriculture and industry, particularly as a fertilizer and a fungicide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium phosphite can be synthesized through the reaction of phosphorous acid with ammonia. The reaction typically occurs in an aqueous solution, where phosphorous acid reacts with ammonium hydroxide to form ammonium phosphite:
H3PO3+2NH4OH→(NH4)2HPO3+2H2O
Industrial Production Methods: Industrial production of ammonium phosphite involves the controlled reaction of phosphorous acid with ammonia gas. The process is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: Ammonium phosphite can undergo oxidation to form ammonium phosphate.
Reduction: It can be reduced to phosphine gas under certain conditions.
Substitution: Ammonium phosphite can react with metal salts to form corresponding metal phosphites.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Hydrogen gas or metal hydrides can be used for reduction reactions.
Substitution Reactions: Metal salts like copper sulfate or zinc chloride are commonly used.
Major Products Formed:
Oxidation: Ammonium phosphate.
Reduction: Phosphine gas.
Substitution: Metal phosphites such as copper phosphite or zinc phosphite.
Aplicaciones Científicas De Investigación
Ammonium phosphite has a wide range of applications in scientific research:
Agriculture: It is used as a fertilizer to provide essential nutrients to plants. It also acts as a fungicide, protecting plants from fungal infections.
Chemistry: Ammonium phosphite is used in the synthesis of various phosphite esters and other phosphorus-containing compounds.
Biology: It is studied for its potential role in enhancing plant growth and resistance to diseases.
Industry: Ammonium phosphite is used in the production of flame retardants and as a reducing agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of ammonium phosphite involves its ability to release phosphorous acid, which is readily absorbed by plants. Phosphorous acid acts as a systemic fungicide, inhibiting the growth of fungi by disrupting their metabolic processes. It also enhances the plant’s natural defense mechanisms, making them more resistant to diseases.
Comparación Con Compuestos Similares
Ammonium phosphate: Used primarily as a fertilizer.
Diammonium phosphate: Another common fertilizer with similar applications.
Monoammonium phosphate: Used in fertilizers and fire retardants.
Uniqueness: Ammonium phosphite is unique due to its dual role as both a fertilizer and a fungicide. Unlike ammonium phosphate, which primarily provides nutrients, ammonium phosphite also offers protection against fungal infections, making it a valuable compound in agriculture.
Propiedades
Fórmula molecular |
H9N2O3P |
|---|---|
Peso molecular |
116.06 g/mol |
Nombre IUPAC |
azane;phosphorous acid |
InChI |
InChI=1S/2H3N.H3O3P/c;;1-4(2)3/h2*1H3;1-3H |
Clave InChI |
DNCQWNWCEBTKGC-UHFFFAOYSA-N |
SMILES canónico |
N.N.OP(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


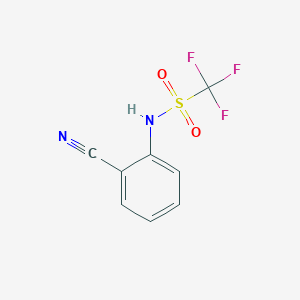
![Hexadecahydroindeno[2,1-a]indene](/img/structure/B13805255.png)

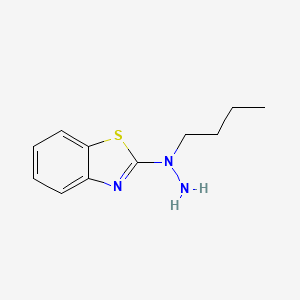
![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 2,7-dihydro-4-methyl-6-[(4-methylphenyl)amino]-2,7-dioxo-, ethyl ester](/img/structure/B13805267.png)
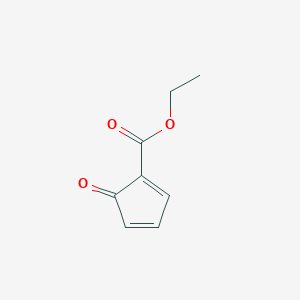

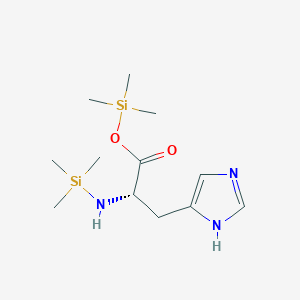
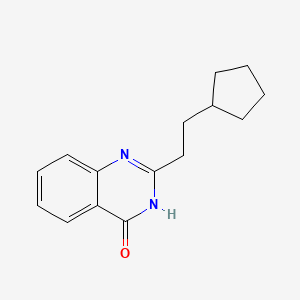
![2-Deoxy-D-[6-13C]glucose](/img/structure/B13805315.png)
![7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13805332.png)
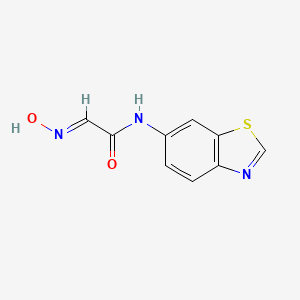
![N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide](/img/structure/B13805347.png)

